molecular formula C11H11NO B11914066 2,8-Dimethylquinolin-6-ol

2,8-Dimethylquinolin-6-ol

Cat. No.: B11914066
M. Wt: 173.21 g/mol
InChI Key: ZJDVYLQDVRYPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Synthesis

The quinoline scaffold is widely recognized as a "privileged scaffold" in medicinal and pharmaceutical chemistry. tulane.edu This designation stems from its recurring presence in numerous biologically active compounds and marketed drugs. researchgate.net The versatility of the quinoline ring system allows it to serve as a fundamental building block for the design and synthesis of novel derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. researchgate.netorientjchem.orgrsc.org

The synthetic utility of the quinoline scaffold is vast. Chemists employ a variety of synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, to construct the core ring system. More contemporary approaches, including multicomponent reactions (MCRs), have emerged as efficient strategies for generating diverse quinoline libraries. rsc.org These methods offer high atom economy and allow for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR). rsc.org The ability to readily functionalize the quinoline ring through electrophilic and nucleophilic substitution reactions further enhances its value as a versatile intermediate in the synthesis of complex molecular architectures. researchgate.net

Overview of Methylated Quinolinols: Focus on 2,8-Dimethylquinolin-6-ol in Academic Contexts

Methylated quinolinols are a specific subset of quinoline derivatives where one or more hydrogen atoms on the quinoline scaffold are replaced by methyl groups, in addition to the presence of a hydroxyl group. The position and number of these methyl groups can significantly influence the compound's properties. For instance, methylation can alter lipophilicity, which affects a molecule's ability to permeate biological membranes, and can introduce steric hindrance that influences how the molecule interacts with biological targets.

Research has shown that methylation can have a pronounced effect on the biological activity of quinolinol compounds. In studies of quinolinol inhibitors of botulinum neurotoxin, the introduction of a methyl group at the 2-position was found to significantly improve the inhibitory potency compared to the unmethylated analogs. acs.orgnih.gov This suggests that the methyl group can form favorable interactions within the active site of the target enzyme. acs.orgnih.gov

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure is emblematic of the type of modifications researchers explore. The presence of methyl groups at the 2- and 8-positions and a hydroxyl group at the 6-position defines its chemical identity. The properties of this compound can be inferred from studies on its isomers and related structures. For example, the isomer 5,7-Dimethylquinolin-6-ol has been investigated for its potential antimicrobial and anticancer activities. The study of such analogs provides valuable insights into how the specific placement of methyl groups on the quinolinol framework modulates biological and chemical properties.

Interactive Data Table: Properties of Selected Dimethylquinolinol Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
2,5-Dimethylquinolin-8-ol (B1300043)10522-43-7C₁₁H₁₁NO173.21Methyl groups at C2 and C5; hydroxyl at C8.
2,8-Dimethylquinolin-7-ol1412256-52-0C₁₁H₁₁NO173.21Methyl groups at C2 and C8; hydroxyl at C7. chemsrc.com
5,7-Dimethylquinolin-6-ol126552-19-0C₁₁H₁₁NO173.21Methyl groups at C5 and C7; hydroxyl at C6.
2,3-Dimethylquinolin-4-ol10352-60-0C₁₁H₁₁NO173.21Methyl groups at C2 and C3; hydroxyl at C4. lookchem.com

Research Trajectories for this compound and Analogous Structures

The future research directions for this compound and its analogs are guided by the established potential of the quinoline scaffold. A primary trajectory involves the synthesis and evaluation of novel analogs with modified substitution patterns to develop compounds with enhanced or specific biological activities.

One promising area is the development of new antifungal agents. Researchers have synthesized series of fluorinated quinoline analogs, using compounds like Tebufloquin as a lead, and found that certain derivatives exhibit significant antifungal activity against various phytopathogenic fungi. mdpi.comdntb.gov.uaresearchgate.net The synthesis of analogs of this compound incorporating fluorine or other halogens could yield compounds with improved efficacy. For example, 7-Bromo-2,8-dimethylquinolin-4-ol represents a synthetically produced analog where a bromine atom has been introduced. sigmaaldrich.com

Another significant research path is in the field of oncology. Quinoline derivatives have been extensively studied as potential anticancer agents. orientjchem.orgontosight.ai The mechanism of action often involves the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerases, or the induction of apoptosis. Research into analogs of this compound could focus on creating derivatives that are highly selective for cancer cells, thereby minimizing toxicity to healthy cells. This involves designing molecules that specifically interact with targets overexpressed in cancer cells. The synthesis of complex derivatives, such as 2-quinolyl-1,3-tropolones from 2,8-dimethyl-4,7-dichloroquinoline, demonstrates a strategy to create novel anticancer agents. rsc.org

Furthermore, the exploration of these compounds in materials science continues to be an active area of research. The photophysical properties of some quinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. Future work may involve investigating how the substitution pattern of this compound and its analogs influences their fluorescence and chelating properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2,8-dimethylquinolin-6-ol

InChI

InChI=1S/C11H11NO/c1-7-5-10(13)6-9-4-3-8(2)12-11(7)9/h3-6,13H,1-2H3

InChI Key

ZJDVYLQDVRYPFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,8 Dimethylquinolin 6 Ol and Its Analogs

Classical and Contemporary Approaches to Quinolinol Synthesis

Traditional methods for constructing the quinoline (B57606) core remain highly relevant, often serving as the foundation for synthesizing complex derivatives. These reactions are valued for their robustness and ability to utilize readily available starting materials.

The Skraup-Doebner-Von Miller reaction and its variations represent a powerful method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org This reaction is an extension of the Skraup synthesis, which historically used glycerol, sulfuric acid, and an oxidizing agent with an aniline (B41778). nih.gov The Doebner-Von Miller modification allows for the use of α,β-unsaturated aldehydes and ketones, providing a pathway to a wider array of substituted quinolines. wikipedia.orgnih.gov

In a typical Doebner-Von Miller synthesis, an aniline derivative reacts with an α,β-unsaturated carbonyl compound under acidic conditions. jptcp.com The reaction can proceed through a 1,4-addition of the aniline to the unsaturated system, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.org For the synthesis of 2,8-Dimethylquinolin-6-ol, the required starting materials would be 4-amino-3-methylphenol and crotonaldehyde (but-2-enal). The reaction is catalyzed by acids, such as hydrochloric acid or Lewis acids, and often does not require a strong external oxidant, making it more synthetically attractive than the classical Skraup reaction. lookchem.com

Recent improvements to this methodology focus on enhancing yields and simplifying procedures. For instance, using acrolein diethyl acetal (B89532) as a stable precursor for the volatile acrolein has been shown to provide various quinoline products in moderate to good yields in a straightforward, monophasic procedure. lookchem.com Another advancement involves using a biphasic reaction medium (e.g., toluene (B28343) and aqueous HCl) to sequester the carbonyl substrate in the organic phase, which drastically reduces acid-catalyzed polymerization and improves product yields. nih.govlookchem.com

Table 1. Doebner-Von Miller Synthesis: Reactants for Target and Analog Compounds
Target QuinolineAniline Derivativeα,β-Unsaturated Carbonyl
This compound4-Amino-3-methylphenolCrotonaldehyde
QuinolineAnilineAcrolein
2-MethylquinolineAnilineCrotonaldehyde
8-Methylquinolin-6-ol4-Amino-3-methylphenolAcrolein

The Friedländer and Conrad-Limpach syntheses are two other cornerstone methods for constructing the quinoline ring system, each offering distinct pathways to different classes of quinoline derivatives.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgorganic-chemistry.org The reaction, which can be catalyzed by acids or bases, proceeds through an initial condensation followed by a cyclodehydration to form the quinoline ring. organic-chemistry.orgjk-sci.comnih.gov To synthesize a methylated quinoline derivative like this compound via this route, one would theoretically start with 2-amino-5-hydroxy-3-methylbenzaldehyde and acetone . The operational simplicity and the availability of starting materials make this a widely applied method. jk-sci.com Modern variations have explored catalysts like iodine, p-toluenesulfonic acid, and neodymium(III) nitrate (B79036) hexahydrate to improve efficiency and reaction times, with some protocols utilizing microwave irradiation or solvent-free conditions. organic-chemistry.orgjk-sci.com

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (4-quinolones). wikipedia.orgsynarchive.com The process begins with the condensation of an aniline with a β-ketoester. jptcp.comscribd.com The reaction conditions determine the initial point of attack: at lower temperatures, the aniline's amino group attacks the keto group, leading to a β-aminoacrylate intermediate (the kinetic product). wikipedia.org Subsequent thermal cyclization at high temperatures (around 250 °C) yields the 4-hydroxyquinoline. wikipedia.orgsynarchive.com For example, reacting 2-methylaniline with ethyl acetoacetate would lead to a 2,8-dimethyl-4-hydroxyquinoline analog. A variation known as the Knorr quinoline synthesis occurs at higher initial temperatures (approx. 140 °C), where the aniline attacks the ester group to form a β-keto anilide, which then cyclizes to a 2-hydroxyquinoline. wikipedia.org

Table 2. Comparison of Friedländer and Conrad-Limpach Syntheses
FeatureFriedländer SynthesisConrad-Limpach Synthesis
Starting Materials 2-Aminoaryl aldehyde/ketone + α-Methylene carbonylAniline + β-Ketoester
Primary Product Class Polysubstituted Quinolines4-Hydroxyquinolines (4-Quinolones)
Key Intermediate Aldol or Schiff base adductβ-Aminoacrylate (Schiff base)
Typical Catalysts Acids (TFA, PTSA) or Bases (NaOH, Pyridine) wikipedia.orgjk-sci.comOften requires thermal conditions for cyclization wikipedia.org

Beyond the classical named reactions, numerous contemporary cyclization strategies have been developed for quinolinol synthesis, often employing transition-metal catalysts to achieve high efficiency and control. mdpi.com These methods typically involve the construction of the quinoline core through the formation of key C-C and C-N bonds in a single, often one-pot, procedure.

One effective strategy involves the reaction between anilines and ynones (α,β-alkynyl ketones). nih.gov A proposed mechanism involves a sequence of a Michael addition of the aniline to the ynone, followed by an intramolecular cyclization condensation, and finally an aromatization step to yield the quinoline framework. nih.govresearchgate.net For instance, an iodine-mediated desulfurative cyclization has been reported where o-aminothiophenol reacts with a 1,3-ynone. The reaction proceeds through a 1,5-benzothiazepine (B1259763) intermediate, which then undergoes desulfurization and ring contraction to form the quinoline. nih.gov

Other modern approaches utilize transition-metal-catalyzed C-H activation pathways. Rhodium, palladium, and cobalt catalysts have been employed to facilitate the cyclization of anilines with various partners like alkynes, alcohols, or olefins. mdpi.comorganic-chemistry.org For example, palladium-catalyzed aerobic oxidative methods have been used to synthesize disubstituted quinolines from anilines and allyl substrates. mdpi.com These advanced methods provide powerful alternatives for constructing the quinolinol core, often with excellent functional group tolerance and under milder conditions than classical syntheses. organic-chemistry.org

Regioselective Functionalization of the Quinoline Core

Functionalizing a pre-formed quinoline ring is a critical strategy for creating diverse analogs. The inherent electronic properties of the quinoline system—an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring—govern the regioselectivity of these transformations. The presence of activating groups, such as the hydroxyl and methyl groups in this compound, further directs the site of substitution.

Formylation introduces an aldehyde group onto the quinoline scaffold, providing a versatile chemical handle for further modifications. Several classical methods are employed for this purpose, with selectivity being highly dependent on the reaction mechanism and the substrate's electronic character.

The Reimer-Tiemann reaction is used for the ortho-formylation of phenols, employing chloroform (B151607) and a strong base in a biphasic system. nrochemistry.comwikipedia.org The reactive electrophile is dichlorocarbene, generated in situ. wikipedia.orgchemistnotes.com For a substrate like this compound, the powerful ortho-directing effect of the phenoxide (formed under basic conditions) would favor formylation at the C5 or C7 positions. wikipedia.org While effective for phenols, the reaction can have limitations such as low yields. chemistnotes.com

The Vilsmeier-Haack reaction is a more versatile formylation method that utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.inresearchgate.net This reagent is a potent electrophile capable of formylating electron-rich aromatic rings. dut.ac.za It has been successfully used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides in a one-pot cyclization-formylation process. niscpr.res.inresearchgate.net When applied to a pre-existing quinolinol, the reaction is highly regioselective, with the site of formylation influenced by the electron-donating substituents on the ring. niscpr.res.in

The Duff reaction employs hexamethylenetetramine (hexamine) in an acidic medium (often acetic or trifluoroacetic acid) to achieve ortho-formylation of phenols. ecu.eduwikipedia.org The reaction mechanism involves the formation of an electrophilic iminium ion intermediate that attacks the activated aromatic ring. wikipedia.orgyoutube.com Subsequent hydrolysis releases the aldehyde. Like the Reimer-Tiemann reaction, the Duff reaction is known for its ortho-selectivity relative to the hydroxyl group, though yields can be modest. ecu.edursc.org

Table 3. Comparison of Formylation Reactions for Phenolic Quinolines
ReactionReagentsElectrophileTypical Regioselectivity on Phenols
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH) wikipedia.orgDichlorocarbene (:CCl₂) wikipedia.orgOrtho-formylation wikipedia.org
Vilsmeier-Haack POCl₃, DMF niscpr.res.inVilsmeier reagent ([Me₂N=CHCl]⁺) nih.govDirected by electron-donating groups niscpr.res.in
Duff Hexamethylenetetramine, Acid wikipedia.orgIminium ion intermediate wikipedia.orgOrtho-formylation wikipedia.org

The dual electronic nature of the quinoline nucleus dictates its reactivity towards substitution. The pyridine ring is generally susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution. reddit.com

Electrophilic Aromatic Substitution: For this compound, the benzene portion of the molecule is highly activated by the strong electron-donating hydroxyl group at C6 and the weakly activating methyl group at C8. Electrophilic attack is therefore strongly favored on this ring. reddit.com The hydroxyl group directs incoming electrophiles primarily to the ortho (C5, C7) and para (not available) positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to occur regioselectively at the C5 and C7 positions. For example, the nitration of 2,6-dimethylquinoline (B146794) has been shown to yield the 5-nitro derivative. acs.org

Nucleophilic Aromatic Substitution: The pyridine ring of a quinoline is electron-deficient and can undergo nucleophilic substitution, particularly if a good leaving group is present at the C2 or C4 positions. In the case of this compound, there are no inherent leaving groups on the pyridine ring. Therefore, direct nucleophilic substitution is challenging. However, such reactions can be carried out on derivatives. For example, 4-chloro-8-methylquinolin-2(1H)-one has been shown to undergo nucleophilic substitution at the C4 position with various nucleophiles, including hydrazines, azides, and amines. mdpi.com The reactivity can be influenced by other substituents; for instance, the presence of an alkylthio group at C2 can activate the C4 position for hydrazinolysis. mdpi.com These studies on analogous methylated quinoline scaffolds provide insight into potential pathways for modifying the pyridine ring of this compound after suitable activation.

Directed ortho-Metalation in Sterically Hindered Quinoline Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. The technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In quinoline systems, a hydroxyl group (-OH) or a protected derivative (e.g., carbamate, -OCONR₂) serves as an excellent DMG.

For this compound, the hydroxyl group at the C-6 position directs the metalation. However, the regiochemical outcome is complicated by the presence of two methyl groups at the C-2 and C-8 positions, which introduce significant steric hindrance. The deprotonation can theoretically occur at either the C-5 or C-7 position, both of which are ortho to the C-6 hydroxyl DMG.

The choice of base, solvent, and temperature is critical in controlling the selectivity. Strong, sterically demanding bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. The steric bulk of the methyl groups, particularly the C-8 methyl group, can influence the approach of the base, potentially favoring deprotonation at the less hindered C-5 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups, leading to novel, polysubstituted quinoline derivatives. The competition between the two possible ortho-lithiation sites is a key challenge in these systems.

Table 1: Factors Influencing Regioselectivity in DoM of this compound
FactorInfluence on MetalationFavored PositionRationale
Steric Hindrance (C-8 Me)Blocks access to the C-7 position for bulky bases.C-5The C-5 position is sterically more accessible to the organolithium base.
Directing Group (-OH)Coordinates with Li, activating adjacent C-H bonds.C-5 or C-7Both positions are electronically activated for deprotonation.
Base TypeBulky bases (e.g., LiTMP) are more sensitive to steric environments.C-5Less hindered site is preferred by larger bases.
Protecting Group on -OHA larger protecting group (e.g., -OCONEt₂) can further influence steric interactions.C-5Increased steric bulk enhances the preference for the less crowded site.

Green Chemistry Principles in Quinolinol Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to reduce environmental impact and improve efficiency.

Transition-Metal-Free Isotopic Labeling (Deuteration) of Hydroxyquinolines

Isotopic labeling, particularly deuteration, is crucial for mechanistic studies and metabolic tracking. Green approaches to deuteration avoid the use of expensive and potentially toxic transition-metal catalysts. A notable metal-free method has been developed for the regioselective deuteration of hydroxyquinoline analogues like 2,5-dimethylquinolin-8-ol (B1300043). semanticscholar.orgingentaconnect.comresearchgate.net This method utilizes inexpensive and readily available reagents under ambient conditions. semanticscholar.orgingentaconnect.com

The strategy involves an acid- or base-catalyzed hydrogen/deuterium (B1214612) (H/D) exchange using deuterium oxide (D₂O) as the deuterium source. semanticscholar.orgingentaconnect.com For instance, treating the hydroxyquinoline substrate with a solution of potassium deuteroxide (KOD) in D₂O or deuterated sulfuric acid (D₂SO₄) in D₂O can achieve regioselective deuteration. semanticscholar.orgingentaconnect.comresearchgate.net This approach is highly efficient, atom-economical, and aligns perfectly with green chemistry ideals by avoiding harsh reagents and metal catalysts. semanticscholar.orgingentaconnect.com This methodology provides a valuable tool for creating isotopically labeled quinolinols for research purposes. semanticscholar.orgingentaconnect.com

Catalytic Processes for Enhanced Synthetic Efficiency in Quinoline Production

Catalytic methods are central to green chemistry as they enhance reaction rates, reduce energy consumption, and often allow for milder reaction conditions. The synthesis of the quinoline core can be made significantly more efficient and sustainable through various catalytic strategies. nih.govacs.org

Recent advancements include:

Nanocatalysts: The use of nanocatalysts offers high surface area and reactivity, enabling efficient quinoline synthesis under greener conditions, such as using water as a solvent or performing reactions solvent-free. nih.gov These catalysts can often be recovered and reused multiple times, reducing waste. nih.gov

Reusable Solid Acids: Catalysts like Nafion NR50, a sulfonic acid-functionalized polymer, can be employed for classic quinoline syntheses such as the Friedländer reaction. mdpi.com These solid acids are easily separated from the reaction mixture and can be reused, simplifying purification and minimizing waste. mdpi.com

Environmentally Benign Catalysts: Formic acid has been identified as a versatile and eco-friendly catalyst for quinoline synthesis. ijpsjournal.com It is a renewable and biodegradable resource that can promote the direct synthesis of quinolines from simple starting materials with high selectivity. ijpsjournal.com

Photocatalysis: Visible-light-mediated photocatalytic methods represent a highly atom-economical and green alternative to traditional syntheses, often proceeding with low catalyst loading and producing no undesirable by-products. rsc.org

These catalytic approaches represent a significant step towards the sustainable production of quinoline-based compounds. acs.org

Synthesis of Quinolinol-Based Complex Structures

The this compound scaffold serves as a valuable building block for the construction of more complex molecules with potential applications in materials science and medicinal chemistry.

Preparation of Heterocyclic Derivatives Incorporating the Quinolinol Moiety

The quinoline nucleus can be elaborated into larger, fused heterocyclic systems. For example, derivatives of 7,8-dimethylquinoline (B1340081) have been used to synthesize complex structures such as pyrazoles and furoquinolines. connectjournals.comconnectjournals.com A common strategy involves converting a hydroxyquinoline into a more reactive intermediate. For instance, 7,8-dimethylquinoline-2,4-diol can be reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazinyl-quinolin-ol intermediate. connectjournals.comconnectjournals.com This intermediate can then be cyclized with reagents like pentane-2,4-dione to form a pyrazole (B372694) ring attached to the quinoline core. connectjournals.comconnectjournals.com

Alternatively, the diol can undergo cyclization to form a furo[3,2-c]quinoline. connectjournals.com Subsequent chlorination and reaction with various amines can furnish a range of N-substituted furoquinoline derivatives. connectjournals.com These reactions demonstrate how the foundational quinolinol structure can be systematically built upon to create diverse and complex heterocyclic molecules.

Table 2: Synthesis of Heterocyclic Derivatives from Dimethylquinoline Precursors
Starting MaterialKey ReagentsResulting HeterocycleReference
7,8-Dimethylquinoline-2,4-diol1. Hydrazine hydrate 2. Pentane-2,4-dione4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol connectjournals.comconnectjournals.com
7,8-Dimethylquinoline-2,4-diolCyclization, then POCl₃, then Ar-NH₂N-(substituted phenyl)-6,7-dimethylfuro[3,2-c]quinolin-4-amine connectjournals.com

Synthetic Pathways to Polycyclic Aromatic Hydrocarbons and Analogues via Quinoline Intermediates

Quinoline intermediates can be utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs). Strategies for building PAHs often involve C-H functionalization and annulation reactions to extend the aromatic system. An efficient route involves a direct arylation of arenes using a transient ligand-directed C-H functionalization, followed by a Brønsted acid-catalyzed cycloaromatization to construct the PAH framework. nih.gov

Palladium-catalyzed annulation of alkynes is another powerful method for synthesizing PAHs. acs.org In this context, a suitably functionalized quinoline derivative (e.g., an iodo-quinoline) could serve as a precursor that undergoes catalytic coupling and cyclization with an alkyne to build an additional aromatic ring onto the quinoline scaffold. Furthermore, novel conjugates have been created by coupling 8-hydroxyquinoline (B1678124) with existing PAHs like naphthalene, anthracene, and pyrene, highlighting the synthetic accessibility and structural relationship between these two classes of compounds. rsc.org

Spectroscopic and Structural Characterization of 2,8 Dimethylquinolin 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms and their connectivity within a molecule. For a substituted quinoline (B57606) such as 2,8-Dimethylquinolin-6-ol, NMR is crucial for confirming the positions of the methyl and hydroxyl groups on the quinoline framework.

¹H NMR and ¹³C NMR Analysis of Quinolinol Protons and Methyl Groups

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the aromatic protons, the hydroxyl proton, and the protons and carbons of the two methyl groups. The precise chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl substituents on the quinoline ring.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will display signals for the protons on the quinoline ring. The protons on the heterocyclic ring (H-3 and H-4) and the benzenoid ring (H-5 and H-7) will exhibit distinct chemical shifts and coupling patterns. The hydroxyl proton will appear as a broad singlet, and the two methyl groups at positions 2 and 8 will each show a singlet, likely at slightly different chemical shifts due to their different electronic environments. The concentration-dependent chemical shifts of quinoline protons are a known phenomenon, arising from dipole-dipole and π-π stacking interactions between molecules uncw.eduuncw.edu.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms attached to the hydroxyl and methyl groups (C-6, C-2, and C-8) will be significantly influenced by these substituents. The chemical shifts of the other carbons in the quinoline ring will also be affected, allowing for a complete assignment of the carbon skeleton. Predictive methods for ¹³C chemical shifts in substituted quinolines, such as the multiple substituent chemical shifts (MSCS) method, can offer accurate estimations nih.gov.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from 6-hydroxyquinoline nih.govchemicalbook.comspectrabase.com and the known effects of methyl substitution on the quinoline ring.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-37.2 - 7.4C-2: 158 - 162
H-48.0 - 8.2C-3: 121 - 124
H-57.1 - 7.3C-4: 135 - 138
H-77.0 - 7.2C-4a: 147 - 150
2-CH₃2.5 - 2.7C-5: 115 - 118
8-CH₃2.6 - 2.8C-6: 153 - 156
6-OH9.0 - 10.0 (broad)C-7: 105 - 108
C-8: 128 - 131
C-8a: 145 - 148
2-CH₃: 23 - 26
8-CH₃: 17 - 20

Multinuclear NMR for Comprehensive Characterization

To gain a more complete understanding of the electronic structure of this compound, multinuclear NMR techniques can be employed. Nitrogen-15 (¹⁵N) NMR, in particular, provides direct information about the nitrogen atom in the quinoline ring.

Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. While ¹⁴N is more abundant, its signals are often broad due to its quadrupolar nature. In contrast, ¹⁵N is a spin-½ nucleus and provides sharp signals, although its low natural abundance and sensitivity can pose challenges huji.ac.ilhuji.ac.il. ¹⁵N NMR spectroscopy of nitrogen heterocycles reveals a wide range of chemical shifts that are sensitive to the electronic environment of the nitrogen atom acs.orgcaltech.edu. For this compound, the ¹⁵N chemical shift would be influenced by the substituents on the quinoline ring, providing valuable data for structural confirmation and for studying intermolecular interactions such as hydrogen bonding involving the nitrogen atom. Advanced 2D NMR techniques like ¹H-¹⁵N HSQC can be used to enhance sensitivity and correlate the nitrogen atom with its neighboring protons.

NMR Monitoring in Kinetic and Mechanistic Studies

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. This is achieved by acquiring a series of NMR spectra at regular intervals throughout the course of a reaction nih.gov. The synthesis of quinolines, such as through the Skraup or Friedländer reactions, can be monitored using NMR to observe the consumption of reactants and the formation of intermediates and products researchgate.netmdpi.com.

For the synthesis of this compound, operando NMR studies could track the progress of the reaction, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading rsc.org. Furthermore, kinetic studies of reactions involving this compound, such as electrophilic substitution or derivatization of the hydroxyl group, can be performed to determine reaction rates and elucidate mechanistic pathways arizona.edu.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₁H₁₁NO. The calculated exact mass is a critical piece of data for the unambiguous identification of the compound.

The fragmentation of quinoline derivatives in the mass spectrometer can provide valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of small molecules or radicals, such as the loss of a methyl group or carbon monoxide, which can help to confirm the presence and location of the substituents on the quinoline ring researchgate.net.

Compound Name Molecular Formula Calculated Exact Mass
This compoundC₁₁H₁₁NO173.0841
2,8-DimethylquinolineC₁₁H₁₁N157.0891 nist.gov
6-HydroxyquinolineC₉H₇NO145.0528 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds.

In the context of this compound, GC-MS is an invaluable tool for monitoring the progress of its synthesis. By taking aliquots from the reaction mixture at different time points, the relative concentrations of starting materials, intermediates, and the final product can be determined. This allows for the optimization of reaction conditions to maximize the yield and minimize the formation of byproducts .

Furthermore, GC-MS is crucial for assessing the purity of the synthesized this compound. The gas chromatogram will show a peak for the main compound, and any impurities will appear as separate peaks. The mass spectrum of each peak can then be used to identify the impurities, which is essential for ensuring the quality of the final product ruifuchemical.com. The characteristic ion peaks for quinoline itself are m/z 129, 102, 123, and 51 .

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation, identification, and quantification of quinolinol derivatives in complex mixtures. These techniques are indispensable in pharmaceutical analysis, metabolomics, and purity assessment. scispace.com UPLC, which utilizes columns with sub-2 μm particles, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. nih.gov

In a typical LC-MS/MS method for analyzing a quinolinol derivative, chromatographic separation is achieved on a reverse-phase column, such as a C18 column. nih.gov A gradient elution system, often consisting of water and acetonitrile with a modifier like formic acid, is employed to effectively separate the analyte from the matrix components.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for quinoline compounds, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. nih.gov For quantitative analysis, tandem mass spectrometry (MS/MS) is performed using the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the parent compound) is selected and fragmented, and a characteristic product ion is monitored. This process provides high selectivity and sensitivity. nih.govnih.gov

For instance, a validated LC-MS/MS method was developed for the quantification of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), an analogue of 8-hydroxyquinoline (B1678124). The key parameters of this method are illustrative of the approach that would be used for this compound:

ParameterCondition
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Waters XTerra MS C18 (3.5 μm, 2.1 x 50 mm)
Mobile Phase Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor → Product Ion (CLBQ14) m/z 257.9 → m/z 151.0
Retention Time (CLBQ14) 1.31 minutes

This table illustrates typical parameters for an LC-MS/MS method for a substituted 8-hydroxyquinoline, based on a published method.

This method demonstrated excellent linearity, accuracy, and precision, with a low limit of quantification, making it suitable for pharmacokinetic studies. Similar methodologies can be readily adapted for the analysis of this compound and its metabolites in various biological matrices.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group and Electronic Structure Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy of Quinolinol Derivatives

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the molecule. For quinolinol derivatives like this compound, the FTIR spectrum provides a unique fingerprint, revealing key structural features.

The vibrational spectra of 8-hydroxyquinoline (8-HQ) and its derivatives have been studied extensively, providing a solid foundation for interpreting the spectrum of this compound. nih.gov The principal absorption bands are associated with the hydroxyl group, the quinoline ring system, and the methyl substituents.

Key vibrational modes for quinolinol derivatives include:

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H), which typically appears as a broad band in the region of 3700–3550 cm⁻¹ for a free hydroxyl group. researchgate.net Intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen atom can shift this band to lower wavenumbers. The O-H bending vibration (δO-H) is observed around 1300 cm⁻¹. scirp.org

Aromatic C-H Vibrations: The stretching vibrations (νC-H) of the aromatic rings are typically found in the 3100–3000 cm⁻¹ region. Out-of-plane bending vibrations (γC-H) appear in the 900–675 cm⁻¹ range and are indicative of the substitution pattern on the aromatic rings.

Quinoline Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system result in a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. scirp.org A characteristic C=N stretching band is often observed near 1580 cm⁻¹. scirp.org

C-O Stretching: The stretching vibration of the phenolic C-O bond typically appears in the 1200-1300 cm⁻¹ range.

Methyl Group Vibrations: The methyl groups at the C2 and C8 positions will exhibit symmetric and asymmetric stretching vibrations (νCH₃) around 2960 and 2870 cm⁻¹, respectively, and bending vibrations (δCH₃) near 1450 and 1375 cm⁻¹.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
O-H StretchPhenolic Hydroxyl3700 - 3550 (free)
C-H Stretch (Aromatic)Quinoline Ring3100 - 3000
C-H Stretch (Aliphatic)Methyl Groups2970 - 2860
C=N StretchQuinoline Ring~1580
C=C StretchAromatic Rings1600 - 1400
C-O StretchPhenolic C-O1300 - 1200
O-H BendPhenolic Hydroxyl~1300

This table summarizes the characteristic FTIR absorption frequencies for key functional groups found in quinolinol derivatives based on data for 8-hydroxyquinoline and related structures. nih.govresearchgate.netscirp.org

Electronic Absorption Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a conjugated chromophore that absorbs UV radiation, leading to the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. The absorption spectrum is characterized by specific wavelengths of maximum absorbance (λmax).

The UV-Vis spectra of quinoline and its derivatives typically exhibit two or three main absorption bands in the 200–400 nm range. scielo.brnih.gov These bands arise from π→π* and n→π* electronic transitions. scielo.br

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For quinolines, these transitions often appear as multiple bands. scielo.br

n→π Transitions:* These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. This transition is often observed as a shoulder on the longer-wavelength side of the π→π* bands. scielo.br

The position and intensity of these absorption bands are sensitive to the substitution pattern on the quinoline ring and the polarity of the solvent. nih.gov The methyl and hydroxyl groups in this compound act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the parent quinoline molecule. The pH of the solution also significantly impacts the spectrum, as protonation of the quinoline nitrogen or deprotonation of the hydroxyl group alters the electronic structure of the chromophore. researchgate.netnih.gov

Transition TypeApproximate λmax Range (nm)Characteristics
π→π230 - 320High molar absorptivity (intense band)
n→π320 - 450Low molar absorptivity (often a shoulder)

This table presents typical electronic transitions and their corresponding absorption regions for the quinoline chromophore. scielo.br

In-situ IR for Reaction Progress Monitoring

In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions. nih.gov By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing a wealth of information about reaction kinetics, mechanisms, and the formation of transient intermediates. youtube.com

This technique is highly applicable to the synthesis of quinoline derivatives. For example, the synthesis of quinolines from aniline (B41778) and propanol over a zeolite catalyst was investigated using in-situ FTIR. rsc.orgrsc.orgresearchgate.net This study allowed researchers to track the consumption of reactants (e.g., aniline) and the formation of products (e.g., various alkyl quinolines) by monitoring the characteristic infrared bands of each species over time. rsc.org The data obtained from in-situ FTIR can be used to:

Determine Reaction Kinetics: By plotting the concentration of reactants or products (as determined by the intensity of their IR bands) versus time, reaction rates can be calculated.

Identify Intermediates: The appearance and disappearance of new absorption bands during the reaction can signal the formation of transient intermediates, providing crucial mechanistic insights. In the synthesis of quinolines from aniline, N-phenylpropan-1-imine was proposed as a key intermediate based on the spectroscopic evidence. rsc.org

Optimize Reaction Conditions: Real-time monitoring allows chemists to quickly assess the impact of changing reaction parameters such as temperature, pressure, or catalyst loading, facilitating rapid process optimization.

The use of in-situ FTIR enables a deeper understanding of the reaction pathway and helps ensure the safety, efficiency, and reproducibility of the synthetic process. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction of Quinolinol Compounds and Complexes

While a crystal structure for this compound itself is not publicly available, the structures of numerous related quinolinol derivatives and their metal complexes have been determined. nih.govscirp.org 8-Hydroxyquinoline and its derivatives are particularly well-known for their ability to act as bidentate chelating agents, forming stable complexes with a wide variety of metal ions. nih.govnih.gov

The crystallographic analysis of these compounds provides valuable structural data. For example, a study on zinc complexes with various metal-binding isosteres of 8-hydroxyquinoline revealed that 8-HQ coordinates to the Zn(II) center in a bidentate fashion through the nitrogen atom and the deprotonated hydroxyl group. nih.gov

A typical crystallographic study yields a set of data that precisely defines the crystal structure. An example of such data for a metal complex of an 8-hydroxyquinoline derivative is presented below.

Crystallographic ParameterExample Value (for Alectinib Hydrochloride)
Chemical Formula C₃₀H₃₅ClN₄O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 20.3873
b (Å) 10.4405
c (Å) 12.6827
β (°) 93.105
Volume (ų) 2698.2
Z (molecules per unit cell) 4

This table presents representative single-crystal X-ray diffraction data for Alectinib Hydrochloride, a complex molecule containing a quinoline-related substructure, illustrating the type of information obtained from such an analysis. mdpi.com

This structural information is crucial for understanding structure-activity relationships, designing new materials with specific properties, and in the field of medicinal chemistry for rational drug design. nih.gov

Analysis of Intramolecular Interactions (e.g., C–H⋯Cl bonding)

The structural integrity and crystalline arrangement of quinoline derivatives are significantly influenced by a variety of non-covalent interactions. Among these, intramolecular and intermolecular hydrogen bonds, such as C–H⋯Cl, play a crucial role in defining the supramolecular architecture in the solid state. ias.ac.inresearchgate.net The analysis of crystal structures of substituted 2-chloroquinoline derivatives provides insight into the nature and geometric preferences of these interactions.

For instance, in the crystal structure of certain chloromethyl quinoline derivatives, C–H⋯Cl hydrogen bonds are instrumental in forming molecular chains and dimers. researchgate.net The geometry of these interactions can be influenced by the presence and position of other substituents on the quinoline ring system. The interplay between different types of weak interactions, such as Cl⋯Cl contacts and C–H⋯Cl hydrogen bonds, dictates the final crystal packing. It has been noted that C–H⋯Cl interactions are found exclusively in structures that also exhibit specific types of Cl⋯Cl geometries (Type II), highlighting a cooperative effect in the crystal engineering of these compounds. ias.ac.inresearchgate.net

While direct studies on this compound specifically featuring a chlorine substituent for C–H⋯Cl analysis are not prevalent, the principles derived from analogous chloro-substituted quinoline structures are applicable. The substitution pattern on the quinoline core, including the methyl groups in this compound, would sterically and electronically influence the formation and geometry of any potential intramolecular C–H⋯Cl bonds if a chlorine atom were introduced into the structure.

Table 1: Exemplary Geometries of C–H⋯Cl Interactions in Chloroquinoline Derivatives Note: This table presents generalized data from related structures to illustrate typical interaction parameters, not specific data for this compound derivatives.

Interacting AtomsH⋯Cl Distance (Å)C–H⋯Cl Angle (°)Role in Crystal Structure
C-H & Cl2.70 - 2.90130 - 160Formation of molecular chains
C-H & Cl2.80 - 3.00120 - 150Generation of dimeric motifs

Electrochemical Characterization of Quinolinol Derivatives

The electrochemical behavior of quinolinol derivatives is a subject of significant research interest due to their relevance in various applications, including corrosion inhibition and analytical chemistry. tandfonline.comnih.gov Electrochemical methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) are commonly employed to study the redox properties of these compounds. tandfonline.comnih.govnih.gov

The electrochemical characterization of quinolinol derivatives typically involves applying a fixed or varied potential at a working electrode to induce oxidation or reduction of the analyte. nih.gov The resulting current provides information about the electrochemical reactivity of the compound. For many 8-hydroxyquinoline (8HQ) derivatives, the oxidation process is an irreversible, diffusion-controlled reaction involving the transfer of electrons. electrochemsci.orgresearchgate.net

Studies on various 8-quinolinol derivatives have shown that their electrochemical properties are strongly correlated with their chemical structure. mdpi.comunipi.itnih.gov For example, the presence of electron-donating or electron-withdrawing substituents on the quinoline ring can significantly alter the oxidation and reduction potentials. An electron-donating group, such as a methyl group, generally facilitates oxidation (making the potential less positive), while electron-withdrawing groups make oxidation more difficult. tandfonline.commdpi.com

Cyclic voltammetry studies of 8-hydroxyquinoline itself on a glassy carbon paste electrode have shown a two-electron irreversible oxidation process. electrochemsci.orgresearchgate.net The oxidation peak potential is often pH-dependent. Continuous cycling can lead to the formation of dimers or polymers on the electrode surface, indicated by the appearance of pre-peaks in the voltammograms. electrochemsci.orgresearchgate.net

The electrochemical analysis of quinolinol derivatives is crucial for applications like corrosion inhibition, where the compounds adsorb onto a metal surface to form a protective film. tandfonline.com Techniques like potentiodynamic polarization (PDP) can determine whether a compound acts as an anodic, cathodic, or mixed-type inhibitor. tandfonline.com

Table 2: Electrochemical Data for Selected Quinolinol Derivatives Note: This table compiles representative data from the literature on various quinolinol derivatives to illustrate typical electrochemical parameters.

Compound/DerivativeTechniqueKey FindingsReference Potential (V)
8-Hydroxyquinoline (8HQ)Cyclic Voltammetry (CV)Shows a pH-dependent, irreversible oxidation peak. Dimerization occurs with continuous cycling. electrochemsci.orgresearchgate.netVaries with pH
Benzo[h]quinolin-10-ol derivative (2a)Cyclic Voltammetry (CV)Oxidation potential onset (Eoxonset) was observed at 0.53 V. nih.gov0.53
8-Hydroxy-quinoline-5-carbaldehydeVoltammetryInvestigated for its reduction and oxidation potentials, showing a strong link to chemical structure. mdpi.comunipi.itNot specified
N-((8-hydroxyquinolin-5-yl)methyl)acetamide (AHQA)PDP, EISActs as a mixed-type corrosion inhibitor; inhibition efficiency depends on concentration and temperature. tandfonline.comNot applicable

Computational Chemistry and Theoretical Investigations of 2,8 Dimethylquinolin 6 Ol Systems

Density Functional Theory (DFT) in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of quinoline (B57606) derivatives. By modeling the electron density, DFT can accurately predict molecular behavior, from orbital energies to the outcomes of chemical reactions.

The electronic behavior of 2,8-Dimethylquinolin-6-ol is governed by the arrangement of its molecular orbitals, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are employed to determine the energies and spatial distributions of these orbitals. austinpublishinggroup.com The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com A smaller energy gap suggests that the molecule is more polarizable and reactive. austinpublishinggroup.com For substituted quinolinols, the methyl groups (at C2 and C8) act as electron-donating groups, increasing the electron density of the aromatic system and influencing the energies of the frontier orbitals. The hydroxyl group at C6 further modifies this electronic landscape.

Electron density distribution plots derived from DFT calculations visualize the regions of high and low electron density across the molecule. In this compound, higher electron density is expected on the benzene (B151609) ring, influenced by the hydroxyl and methyl substituents, making it the more reactive part of the quinoline system for electrophilic substitution.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Quinolinol System Note: This table presents typical data calculated for quinoline derivatives using DFT methods (e.g., B3LYP/6-31G level of theory) to illustrate the concepts.

ParameterValue (eV)Description
HOMO Energy-5.85Energy of the Highest Occupied Molecular Orbital.
LUMO Energy-1.20Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE)4.65Indicates chemical reactivity and kinetic stability.

Formylation is a chemical reaction that introduces a formyl group (–CHO) onto a molecule. wikipedia.org When an aromatic compound like this compound undergoes formylation (e.g., via the Vilsmeier-Haack or Duff reaction), the formyl group can potentially substitute at several positions on the aromatic ring. researchgate.netmdpi.com The observed outcome, or regioselectivity, can be explained and predicted using DFT.

Theoretical studies explain this selectivity by calculating the activation energies for the formation of intermediates corresponding to substitution at each possible site. researchgate.net The reaction pathway with the lowest activation energy is the most kinetically favorable and therefore predicts the major product. These calculations often correlate with the electron density on the carbon atoms of the benzene ring; electrophilic attack by the formylating agent is favored at the most electron-rich positions. For 6-hydroxyquinolines, the hydroxyl group is a strong activating group, directing substitution to the ortho and para positions (C5 and C7). Computational models can precisely quantify the energetic preference for one position over the other, accounting for both electronic and steric effects from the methyl groups. mdpi.com

The reactivity of the quinoline ring system is highly sensitive to the electronic effects of its substituents. In this compound, the interplay between the two methyl groups and the hydroxyl group creates a unique electronic environment.

Methyl Groups (C2 and C8): As electron-donating groups, they increase the electron density on the quinoline ring system, making it more susceptible to electrophilic attack compared to unsubstituted quinoline.

Hydroxyl Group (C6): This is a powerful electron-donating group through resonance, strongly activating the benzene portion of the molecule towards electrophilic substitution.

Quinoline Nitrogen (N1): The nitrogen atom is a basic site and can be protonated. Its electron-withdrawing inductive effect deactivates the pyridine (B92270) ring to electrophilic attack but activates it for nucleophilic attack.

DFT calculations can quantify these effects by mapping the Molecular Electrostatic Potential (MEP), which shows the charge distribution. Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack. The combined influence of the substituents in this compound results in a complex reactivity profile that can be precisely modeled. acs.org

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional structure and dynamics of this compound, including its most stable shapes and the possibility of different structural isomers.

Determining the most stable three-dimensional structure of this compound is achieved through geometrical optimization. Using computational methods like DFT, an initial guess of the structure is refined by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. bibliotekanauki.pl This process yields precise information on bond lengths, bond angles, and dihedral angles.

Quinolinol derivatives are also excellent ligands for metal ions, forming stable complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can chelate to a metal center. Computational modeling can optimize the geometry of these metal complexes, predicting their coordination geometry (e.g., tetrahedral, square planar, or octahedral) and stability. bibliotekanauki.plmdpi.com Such optimizations are crucial for designing new complexes with specific properties.

Hydroxyquinolines, such as this compound, can exist in different tautomeric forms. The most significant is the keto-enol tautomerism, involving the interconversion between the phenol (B47542) (enol) form and a quinolone (keto) form through proton transfer. scirp.org

Figure 1: Keto-Enol Tautomerism in this compound

Generated code

(Left: 6-hydroxy (enol) form; Right: 6-oxo (keto) form)

DFT calculations can determine the relative thermodynamic stability of these tautomers by computing their total energies or enthalpies of formation. scirp.orgresearchgate.net The tautomer with the lower energy is the more stable and will be present in a higher concentration at equilibrium. Factors such as the solvent can significantly influence the position of this equilibrium. researchgate.netnumberanalytics.com By using models like the Polarizable Continuum Model (PCM), theoretical calculations can simulate solvent effects and predict how the tautomeric preference might change in different chemical environments. researchgate.net For most simple hydroxyquinolines, the enol form is significantly more stable.

Table 2: Illustrative Thermodynamic Data for Tautomeric Equilibrium Note: This table shows representative theoretical data for a quinolinol system, illustrating how DFT is used to compare tautomer stability.

TautomerRelative Enthalpy (kcal/mol)Equilibrium Constant (KT)Stability in Gas Phase
Enol Form0.001Most Stable
Keto Form+8.501.6 x 10-7Less Stable

Quantitative Structure-Activity Relationship (QSAR) and Docking Studies for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prioritization of novel therapeutic agents with enhanced efficacy and better safety profiles. ontosight.airsc.org Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to these in-silico approaches. imist.majmchemsci.com They allow researchers to establish correlations between the chemical structure of compounds and their biological activities, thereby guiding the synthesis of more potent molecules. tiikmpublishing.comrsc.org

In-silico Design and Prioritization of Quinolinol Derivatives

The process of in-silico design and prioritization of quinolinol derivatives, such as those based on the this compound scaffold, is a systematic approach that leverages validated computational models to identify promising new chemical entities before their actual synthesis. imist.manih.gov This strategy significantly accelerates the drug discovery pipeline by focusing laboratory efforts on candidates with the highest probability of success. rsc.org

The foundation of this process lies in the development of a robust QSAR model. tiikmpublishing.com Such a model is built using a dataset of existing quinolinol derivatives with experimentally determined biological activities. ugm.ac.id Through statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates molecular descriptors (physicochemical, electronic, and steric properties) with activity. nih.gov The reliability and predictive power of the QSAR model are rigorously assessed using internal and external validation techniques, with key statistical metrics including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² (R²pred) for the external test set. rsc.orgimist.ma A well-validated model demonstrates that the observed variance in biological activity is well-explained by the chosen descriptors. biolscigroup.us

Once a predictive QSAR model is established, it can be used to screen a virtual library of novel quinolinol derivatives. New molecular structures are designed in-silico by making targeted modifications to the parent scaffold, such as this compound. These modifications can include the addition or substitution of various functional groups at different positions on the quinoline ring to modulate properties like lipophilicity, hydrogen bonding capacity, and electronic distribution, which the QSAR model identified as critical for activity. nih.govresearchgate.net

The newly designed derivatives are then subjected to molecular docking simulations to further refine the prioritization. nih.govmdpi.com Docking predicts the preferred orientation of a ligand when bound to a specific protein target and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.gov This allows for the selection of derivatives that not only have high predicted activity from the QSAR model but also exhibit favorable binding interactions—such as hydrogen bonds and hydrophobic contacts—with key amino acid residues in the target's active site. nih.govijfmr.com

For instance, a set of hypothetical derivatives of this compound can be designed by introducing different substituents at positions R1 and R2. The QSAR model would then predict their biological activity (e.g., as pIC₅₀), and docking simulations would provide their binding affinity to a relevant biological target.

Table 1: Hypothetical Designed Derivatives of this compound

Compound ID R1-substituent (at C3) R2-substituent (at C4)
D-01 -H -CH₃
D-02 -F -CH₃
D-03 -Cl -CH₃
D-04 -H -CF₃

| D-05 | -Cl | -CF₃ |

The prioritization of these designed compounds for synthesis is based on a combined assessment of the QSAR predictions and docking results. jmchemsci.com Derivatives with high predicted pIC₅₀ values and strong (i.e., highly negative) docking scores are considered top-priority candidates. nih.gov

Table 2: Predicted Activities and Docking Scores for Prioritization

Compound ID Predicted pIC₅₀ (from QSAR) Docking Score (kcal/mol) Priority
D-01 6.85 -7.5 Medium
D-02 7.20 -8.1 High
D-03 7.15 -8.3 High
D-04 6.95 -7.9 Medium

| D-05 | 7.55 | -9.1 | Very High |

This integrated in-silico workflow, combining QSAR and molecular docking, provides a powerful and rational basis for designing novel quinolinol derivatives. rsc.orgnih.gov It enables the systematic exploration of chemical space and the efficient identification of molecules like derivative D-05 that are most likely to exhibit the desired biological activity, thereby streamlining their progression into preclinical and clinical testing. imist.majmchemsci.com

Table 3: List of Mentioned Chemical Compounds

Compound Name

Advanced Research Applications in Organic Synthesis and Materials Science

Quinolinols as Building Blocks in the Construction of Complex Organic Architectures

The inherent reactivity and structural features of quinolinols like 2,8-Dimethylquinolin-6-ol make them valuable starting points for constructing more elaborate molecular architectures. The electron-rich nature of the phenolic ring, combined with the electron-deficient pyridine (B92270) ring, allows for a wide range of chemical transformations.

The nitrogen heterocyclic skeleton of quinoline (B57606) is readily modifiable, providing a platform for generating a multitude of compounds for industrial and medicinal chemistry. mdpi.com Traditional synthesis methods like the Skraup, Doebner-von Miller, and Friedländer reactions have been refined over the years, and modern techniques involving transition-metal catalysis and photo-induced cyclization have expanded the synthetic toolkit. mdpi.comiipseries.org

Starting from precursors like this compound, researchers can perform various reactions such as oxidation, reduction, and substitution to create novel derivatives. These derivatives have a wide array of potential applications, driven by the diverse biological and physical properties exhibited by the quinoline class of compounds. For example, quinoline derivatives are investigated for use as agrochemicals, dyes, and have shown potential in pharmaceutical development for their antibacterial, antifungal, and anticancer activities. rsc.orgbiosynce.comlew.ro The synthesis of these derivatives is often a multi-step process aimed at producing compounds with enhanced efficacy and specificity for their target application. jneonatalsurg.comrsc.org

Below is a table summarizing potential applications of quinoline derivatives synthesized from quinolinol precursors.

Application Area Type of Quinoline Derivative Potential Function/Activity Relevant Research Focus
Pharmaceuticals Substituted Aminoquinolines, Quinolone Carboxylic AcidsAnticancer, Antimalarial, Antibacterial, Antifungal rsc.orgbiosynce.comDevelopment of new therapeutic agents with improved activity and selectivity. jneonatalsurg.comrsc.org
Agrochemicals Halogenated or N-Oxide QuinolinesFungicides, Pesticides, Herbicides biosynce.comlew.roresearchgate.netCreation of effective and environmentally safer crop protection agents.
Industrial Dyes Azo-substituted Quinolines, QuinophthalonesColorants for textiles, plastics, and leather with high light-fastness. biosynce.comTuning color properties by modifying substituents on the quinoline ring.
Materials Science Metal-Complexed Quinolinols, StyrylquinolinesEmissive materials, electron transporters in OLEDs, chemosensors. rroij.commdpi.comDesigning molecules with specific photophysical properties for optoelectronic devices.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, represent an efficient and atom-economical approach to complex molecule synthesis. preprints.orgnih.gov Various MCRs have been developed for the synthesis of quinoline derivatives, including the Hantzsch, Doebner, and Povarov reactions. iipseries.orgrsc.org

The development of novel MCRs or the adaptation of existing ones to incorporate substrates like this compound or its precursors is an active area of research. Such strategies could provide rapid access to libraries of complex quinoline-based compounds for screening in drug discovery and materials science. nih.govbeilstein-journals.org

MCR Name Typical Reactants Catalyst/Conditions Key Feature
Doebner Reaction Aniline (B41778), Pyruvic Acid, AldehydeHeatSynthesis of quinoline-4-carboxylic acids. mdpi.com
Friedländer Synthesis 2-Aminoaryl Ketone/Aldehyde, Compound with α-methylene groupAcid or Base CatalystCondensation reaction forming the quinoline ring system. biosynce.com
Povarov Reaction Aniline, Aldehyde, Activated AlkeneLewis or Brønsted AcidAza-Diels-Alder reaction to form tetrahydroquinolines. iipseries.org
Ugi Reaction Isocyanide, Aldehyde/Ketone, Amine, Carboxylic AcidMethanol, MicrowaveForms α-acylamino amides; adaptable for quinoline-based inputs. preprints.orgbeilstein-journals.org
Combes Synthesis Aniline, β-DiketoneAcid Catalyst (e.g., H₂SO₄)Cyclization of anilines with diketones to form substituted quinolines. iipseries.org

Isotopic Labeling Applications

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), is a powerful tool in chemical research. symeres.com Stable isotope-labeled quinolinols, including deuterated versions of this compound, are invaluable for mechanistic studies and advanced analytical techniques. symeres.comresearchgate.net

Introducing deuterium into a molecule allows researchers to probe the mechanisms of chemical reactions through the kinetic isotope effect (KIE). symeres.com The C-D bond is stronger than the C-H bond, so if breaking this bond is part of the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. By measuring this difference in reaction rates, chemists can gain insight into transition states and reaction pathways. xmu.edu.cn

Metal-free, regioselective methods have been developed for the deuteration of hydroxyquinolines using inexpensive reagents like deuterium oxide (D₂O). researchgate.netresearchgate.net For example, studies on the deuteration of 2-methylquinolin-8-ol and 2,5-dimethylquinolin-8-ol (B1300043) have demonstrated efficient H/D isotope exchange. researchgate.net These methods could be applied to this compound to produce labeled compounds for mechanistic investigations in areas like electrochemical reactions or photoredox catalysis. wisc.edunih.gov The incorporation of deuterium is often confirmed through techniques like NMR spectroscopy and mass spectrometry. researchgate.net

Isotopically labeled compounds are essential for various advanced analytical methods. In nuclear magnetic resonance (NMR) spectroscopy, deuteration is frequently used to simplify complex proton (¹H) NMR spectra. msu.edu Since deuterium is not observed in a standard ¹H NMR experiment, replacing specific protons with deuterium can help in the assignment of other signals in the spectrum. libretexts.org

Furthermore, labeling with NMR-active nuclei like ¹³C and ¹⁵N allows for more detailed structural studies and the investigation of molecular interactions. symeres.com Techniques such as Dynamic Nuclear Polarization (DNP) can be used to dramatically enhance the sensitivity of NMR experiments, particularly for solid-state samples. mdpi.com Using DNP-enhanced NMR on an isotopically labeled derivative of this compound could provide detailed structural information that is otherwise difficult to obtain. mdpi.comcopernicus.org Labeled compounds also serve as indispensable internal standards in quantitative mass spectrometry, improving the accuracy and specificity of measurements in complex biological or environmental samples. symeres.com

Isotopic Label Technique Application Key Finding/Benefit
Deuterium (²H) Kinetic Isotope Effect (KIE) StudiesElucidating reaction mechanisms. symeres.comxmu.edu.cnDetermines if a specific C-H bond is broken in the rate-determining step.
Deuterium (²H) ¹H NMR SpectroscopySimplifying complex spectra for structural analysis. msu.edu"Removes" specific proton signals, aiding in the assignment of remaining peaks.
Carbon-13 (¹³C) ¹³C NMR SpectroscopyDetailed structural characterization of molecules and biomolecules. symeres.comProvides information on the carbon skeleton and electronic environment.
Nitrogen-15 (¹⁵N) ¹⁵N NMR SpectroscopyStudying nitrogen-containing compounds and protein-ligand interactions. symeres.comOffers insights into the chemical environment of nitrogen atoms within the heterocycle.
²H, ¹³C, or ¹⁵N Mass Spectrometry (MS)Quantitative analysis and metabolite tracking. symeres.comUsed as internal standards for precise concentration measurements.
²H, ¹³C, or ¹⁵N Dynamic Nuclear Polarization (DNP) NMRSensitivity enhancement in solid-state NMR. mdpi.comAllows for the study of materials and complex molecules with low natural abundance nuclei.

Quinolinol Derivatives in Materials Science Research

Quinoline and its derivatives are recognized as important materials in the field of optoelectronics. nih.govresearchgate.net Their inherent chemical and thermal stability, combined with their electron-transporting and fluorescent capabilities, make them attractive candidates for use in devices like Organic Light Emitting Diodes (OLEDs). rroij.comresearchgate.net

Derivatives of this compound can be designed and synthesized to function as emissive materials or as dopants in polymer matrices for OLED applications. researchgate.net The photophysical properties, such as the emission color and quantum yield, can be precisely tuned by modifying the substituents on the quinoline ring. rroij.comnih.gov For instance, adding electron-donating or electron-withdrawing groups can shift the emission to different wavelengths (blue, green, or red). rroij.com

Research in this area involves synthesizing new quinolinol derivatives and characterizing their optical and thermal properties. nih.gov For example, pyrazolo-[3,4-b]-quinoline derivatives have shown high fluorescence quantum yields and are considered promising materials for optical applications. researchgate.net Similarly, zinc complexes of 8-hydroxyquinoline (B1678124) derivatives have been studied for their electroluminescent properties and good thermal stability, which are crucial for the performance and lifetime of OLEDs. mdpi.com The development of materials derived from this compound could lead to new, efficient components for displays, lighting, and other optoelectronic technologies.

Exploration of Quinoline-Based Scaffolds for Novel Material Development

The quinoline ring system, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine ring, serves as a foundational scaffold in the development of advanced materials. The inherent properties of this structure—such as its rigidity, planarity, and rich electron density—make it an attractive candidate for applications in materials science. The strategic functionalization of the quinoline core, as seen in molecules like this compound, allows for the fine-tuning of its electronic and photophysical characteristics.

Research into quinoline derivatives has revealed their significant potential for creating novel materials with tailored properties. The type and position of substituents on the quinoline framework are critical factors that dictate the final characteristics of the material. For instance, the presence of electron-donating groups, such as the hydroxyl (-OH) and methyl (-CH3) groups in this compound, can enhance the electron density of the aromatic system. This modification is known to influence the material's optical and electrochemical behavior.

Studies have specifically highlighted the use of quinoline derivatives in the development of fluorescent materials. The introduction of certain functional groups can significantly boost fluorescence efficiency, making these compounds suitable for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). For example, research on related dimethyl-substituted quinolinol isomers demonstrates that the specific placement of methyl and hydroxyl groups directly impacts molecular properties and, consequently, the performance of the resulting material. The hydroxyl group can also participate in hydrogen bonding, which influences crystal packing and the physical properties of the solid material.

The versatility of the quinoline scaffold is further demonstrated in the synthesis of complex derivatives for specific functions. A notable example is the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, a compound that was developed from a quinoline base and found to exhibit blue fluorescence, a desirable characteristic for various optical applications. researchgate.net This illustrates a key principle in modern materials science: the rational design of molecules to achieve specific functional properties. By modifying the quinoline core—through reactions such as oxidation, reduction, or substitution—researchers can create a diverse library of compounds for screening and development.

The influence of different substituents on the properties of the quinoline scaffold is a central theme in this area of research. The following table summarizes how various functional groups can modulate the characteristics of quinoline-based materials.

Substituent GroupInfluence on Material PropertiesRelevant Application Area
Methyl (-CH3) Increases lipophilicity and electron density; can facilitate oxidation. researchgate.netOrganic Electronics, Soluble Sensors
Hydroxyl (-OH) Enhances water solubility; participates in hydrogen bonding; acts as an electron-donating group to enhance fluorescence. Aqueous-based Sensors, Fluorescent Probes
Halogens (-F, -Cl, -Br) Modifies lipophilicity, metabolic stability, and electronic properties through inductive effects. mdpi.comSpecialty Polymers, Pharmaceutical Intermediates
Methoxy (-OCH3) Enhances water solubility and acts as a strong electron-donating group. Dyes, Photovoltaics

This systematic approach, combining organic synthesis with materials characterization, continues to drive the discovery of new quinoline-based materials for a wide range of advanced technological applications.

Q & A

Q. What are the standard protocols for synthesizing 2,8-Dimethylquinolin-6-ol in laboratory settings?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or direct methylation of quinolin-6-ol precursors. For example:
  • Nitration-Reduction Pathway : A quinolin-6-ol derivative is first nitrated using 65–68% nitric acid under ice-water cooling (12 hours), followed by room-temperature stirring (24 hours). Reduction of nitro groups can be achieved with sodium dithionite in methanol/water (24 hours) .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate high-purity product.

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H NMR to confirm methyl group positions (δ ~2.5 ppm for aromatic methyl) and hydroxyl proton (δ ~5–6 ppm, broad). ¹³C NMR identifies carbons adjacent to substituents (e.g., C-2 and C-8 methyl groups at ~20–25 ppm) .
  • X-ray Crystallography : Resolves 3D conformation and validates substituent orientation. For example, analogous quinoline derivatives show planar aromatic rings with methyl groups in equatorial positions .

Q. What solvents are suitable for solubility testing of this compound?

  • Methodological Answer : Based on structurally similar compounds (e.g., 2,8-Quinolinediol):
  • High Solubility : Dimethyl sulfoxide (DMSO), methanol.
  • Low Solubility : Water, ethanol.
    Test via saturation concentration method : Gradually add solute to solvent until precipitation occurs, then quantify via UV-Vis spectroscopy .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Waste Management : Segregate chemical waste in labeled containers; collaborate with certified disposal agencies for incineration .

Advanced Research Questions

Q. How do the methyl substituents influence the coordination chemistry of this compound with transition metals?

  • Methodological Answer :
  • Experimental Design : Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize via UV-Vis, cyclic voltammetry, and single-crystal XRD. Compare with non-methylated analogs.
  • Key Findings : Methyl groups at C-2 and C-8 may sterically hinder metal coordination but enhance electron-donating effects, stabilizing complexes. For example, phosphorus-containing quinoline derivatives show stronger coordination to transition metals .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

  • Methodological Answer :
  • Comparative Studies : Vary catalysts (e.g., Ag₂O vs. AlCl₃) and reaction temperatures. For instance, Ag₂O-mediated reactions in dry CH₂Cl₂ yield higher purity .
  • Statistical Analysis : Apply factorial design to identify critical variables (e.g., solvent polarity, stoichiometry). For nitration reactions, extended cooling periods (≥12 hours) improve regioselectivity .

Q. What mechanisms explain the solvent effects on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates in polar aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents.
  • Mechanistic Insight : Polar aprotic solvents stabilize transition states via solvation, accelerating substitutions. For example, nitro-group reductions in methanol/water show faster kinetics than in pure water .

Q. How to design studies assessing the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Derivatization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C-5 or C-7 to enhance antimicrobial activity.
  • Assays : Test against bacterial/fungal strains using minimum inhibitory concentration (MIC) protocols. For anti-HBV activity, use in vitro models like HepG2.2.15 cells, as demonstrated for chlorinated quinoline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.